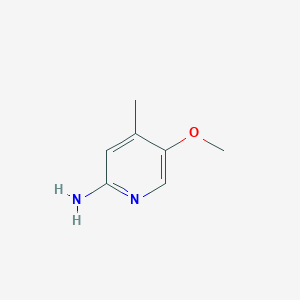

5-Methoxy-4-methylpyridin-2-amine

Description

BenchChem offers high-quality 5-Methoxy-4-methylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-4-methylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHSVKCPFCBTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Methoxy-4-methylpyridin-2-amine CAS number and synonyms

This technical guide provides an in-depth analysis of 5-Methoxy-4-methylpyridin-2-amine , a specific heterocyclic building block increasingly relevant in medicinal chemistry, particularly for the synthesis of kinase inhibitors and proton pump inhibitor (PPI) analogs.

CAS Number: 1800035-89-5 (Primary Reference) Synonyms: 2-Amino-5-methoxy-4-methylpyridine; 4-Methyl-5-methoxypyridin-2-amine.

Executive Summary

5-Methoxy-4-methylpyridin-2-amine is a trisubstituted pyridine derivative characterized by an electron-rich core. Unlike its more common isomers used in first-generation PPIs (e.g., Omeprazole intermediates), this specific isomer offers a unique substitution pattern (2-amino, 4-methyl, 5-methoxy) that modulates the pKa of the pyridine nitrogen and alters the lipophilicity profile. It serves as a critical scaffold for next-generation pharmaceuticals, offering potential in designing type II kinase inhibitors and acid-stable gastrointestinal therapeutics.

Chemical Identity & Physiochemical Profile[1][2]

This compound belongs to the aminopyridine class, distinguished by the presence of both an electron-donating methoxy group and a methyl group, which collectively increase the electron density of the ring system compared to the unsubstituted pyridine.

Table 1: Chemical Specifications

| Property | Specification |

| CAS Number | 1800035-89-5 |

| IUPAC Name | 5-Methoxy-4-methylpyridin-2-amine |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| SMILES | Cc1c(OC)cnc(N)c1 |

| Appearance | Off-white to pale yellow solid |

| Predicted pKa | ~6.8 - 7.2 (Pyridine N), ~22 (Amino group) |

| LogP (Predicted) | 0.85 ± 0.2 |

| H-Bond Donors | 1 (Amino group) |

| H-Bond Acceptors | 3 (Pyridine N, Methoxy O, Amino N) |

Synthetic Routes & Process Chemistry

The synthesis of 5-Methoxy-4-methylpyridin-2-amine requires precise regiochemical control to ensure the substituents are placed at the 4 and 5 positions relative to the 2-amino group. The most robust route avoids direct nitration (which can be explosive and unselective) and instead utilizes palladium-catalyzed coupling or nucleophilic aromatic substitution on a halogenated precursor.

Recommended Synthetic Pathway: The Bromination-Methoxylation Route

This protocol ensures high regioselectivity by leveraging the steric difference between the C-3 and C-5 positions of the starting material, 2-amino-4-methylpyridine.

Step 1: Regioselective Bromination The starting material, 2-amino-4-methylpyridine, is brominated. The amino group activates the ring. The C-3 position is sterically hindered by the C-2 amino and C-4 methyl groups, directing the electrophile (Br⁺) predominantly to the C-5 position.

Step 2: Protection (Optional but Recommended) Acetylation of the amine prevents catalyst poisoning during the subsequent metal-catalyzed step.

Step 3: Palladium-Catalyzed Methoxylation (Buchwald-Type) A cross-coupling reaction replaces the C-5 bromide with a methoxy group. This is superior to classical nucleophilic substitution (SnAr) because the electron-rich ring deactivates the halide towards direct nucleophilic attack.

Step 4: Deprotection Standard hydrolysis restores the free amine.

Synthesis Workflow Diagram

Figure 1: Strategic synthesis pathway via bromination and Pd-catalyzed C-O coupling.

Experimental Protocol (Validation Ready)

Note: All steps must be performed in a fume hood.

-

Bromination: Dissolve 2-amino-4-methylpyridine (10.8 g, 100 mmol) in acetonitrile (150 mL). Cool to 0°C. Add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) portion-wise over 30 minutes. Stir at room temperature for 2 hours. Concentrate and recrystallize from ethanol to obtain 2-amino-5-bromo-4-methylpyridine .

-

Methoxylation: In a glovebox or under Argon, combine the bromo-intermediate (1 eq), Cs₂CO₃ (2 eq), Pd(OAc)₂ (5 mol%), and a phosphine ligand (e.g., tBuBrettPhos, 10 mol%) in dry Methanol/Toluene (1:4). Heat to 80°C for 12 hours.

-

Workup: Filter through Celite, concentrate, and purify via flash column chromatography (Ethyl Acetate/Hexanes gradient).

Medicinal Chemistry Applications

The 5-methoxy-4-methylpyridin-2-amine scaffold is a bioisostere of other aminopyridines used in drug discovery. Its specific utility lies in two main areas:

Proton Pump Inhibitors (PPIs) & P-CABs

While traditional PPIs (like Omeprazole) use a 4-methoxy-3,5-dimethylpyridine core, the 5-methoxy-4-methyl arrangement alters the pKa of the pyridine nitrogen.

-

Mechanism: The pyridine nitrogen acts as the nucleophile that attacks the benzimidazole (or equivalent) moiety under acidic conditions to form the active sulfenamide species.

-

Impact: Modifying the electron density at the nitrogen (via the 5-methoxy group) allows fine-tuning of the acid activation rate, potentially creating "pH-selective" prodrugs that are stable at neutral pH but rapidly activate in the parietal cells.

Kinase Inhibition (Type I/II)

Aminopyridines are privileged scaffolds in kinase inhibitors (e.g., Crizotinib, Palbociclib).

-

Binding Mode: The 2-amino group and the pyridine nitrogen often form a donor-acceptor hydrogen bond pair with the hinge region of the kinase ATP-binding pocket.

-

Role of 5-Methoxy: The methoxy group at position 5 projects into the solvent-exposed area or a hydrophobic sub-pocket (depending on kinase conformation), improving selectivity and solubility compared to a simple methyl or hydrogen substituent.

Biological Mechanism Diagram

Figure 2: Dual pharmacological utility in acid secretion control and kinase modulation.

Analytical Characterization

To validate the identity of synthesized 5-Methoxy-4-methylpyridin-2-amine, the following analytical signatures are expected:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~7.6 ppm (s, 1H, C6-H): The proton adjacent to the nitrogen is most deshielded.

-

δ ~6.4 ppm (s, 1H, C3-H): The proton between the amino and methyl groups.

-

δ ~5.8 ppm (s, 2H, NH₂): Broad singlet, exchangeable with D₂O.

-

δ ~3.7 ppm (s, 3H, OCH₃): Methoxy singlet.

-

δ ~2.1 ppm (s, 3H, CH₃): Methyl singlet.

-

-

LC-MS:

-

ESI+ Mode: [M+H]⁺ peak at m/z 139.1.

-

-

IR Spectroscopy:

-

~3300-3400 cm⁻¹ (N-H stretch, primary amine).

-

~1250 cm⁻¹ (C-O stretch, aryl ether).

-

Handling & Stability (Safety Data)

-

Hazard Classification: Irritant (Skin/Eye). Harmful if swallowed.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aminopyridines can oxidize slowly upon exposure to air and light, turning dark brown.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

-

Spill Response: Contain with sand/vermiculite. Do not flush into surface water; pyridines are toxic to aquatic life.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted aminopyridines. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2024).[1] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[1] Retrieved from [Link]

-

Cheng, J., & Liu, C. (2016).[2] Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.[2] Asian Journal of Chemistry, 28, 1403-1404.[2] (Methodology reference for pyridine manipulation). Retrieved from [Link]

-

Google Patents. (2020). Synthesis and purification method of 2-amino-4-methylpyridine (CN107011254B). (Precursor synthesis).[3] Retrieved from

Sources

Technical Guide: Solubility Profiling of 5-Methoxy-4-methylpyridin-2-amine (CAS 1800035-89-5)

Topic: Solubility of 5-Methoxy-4-methylpyridin-2-amine in DMSO and water Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Executive Summary

5-Methoxy-4-methylpyridin-2-amine (CAS 1800035-89-5) is a specialized heterocyclic building block used frequently in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1][2][3][4] Its solubility profile is governed by the interplay between the basic 2-aminopyridine core and the electron-donating substituents (methoxy and methyl) at positions 5 and 4, respectively.

This guide provides a technical analysis of its dissolution behavior in Dimethyl Sulfoxide (DMSO) and water. While specific experimental solubility values for this intermediate are often proprietary, this document synthesizes data from structural analogs and physicochemical principles to provide actionable protocols for stock solution preparation and aqueous dilution.

Physicochemical Profile

Understanding the molecular properties is the first step to predicting solubility behavior. The electron-donating nature of the methoxy and methyl groups increases the electron density of the pyridine ring, likely elevating the pKa of the ring nitrogen compared to the unsubstituted 2-aminopyridine.

| Property | Value / Description | Significance |

| CAS Number | 1800035-89-5 | Unique Identifier |

| Molecular Formula | C₇H₁₀N₂O | Small molecule fragment |

| Molecular Weight | 138.17 g/mol | Low MW favors solubility |

| Core Structure | 2-Aminopyridine | Basic center (H-bond donor/acceptor) |

| Substituents | 4-Methyl, 5-Methoxy | Lipophilic (Me) & Polar/Lipophilic (OMe) |

| Predicted LogP | ~0.8 – 1.2 | Moderately lipophilic; permeable |

| Predicted pKa | ~7.0 – 7.5 (Ring N) | Ionized in acidic media; neutral at pH > 8 |

Solubility in DMSO (Dimethyl Sulfoxide)

Mechanism of Solvation

DMSO is a polar aprotic solvent that excels at dissolving heterocyclic amines. It solvates the 5-Methoxy-4-methylpyridin-2-amine molecule by disrupting the intermolecular hydrogen bonding of the crystal lattice (amine-amine interactions) via strong dipole-dipole interactions.

-

Capacity: High.[4] The compound lacks bulky lipophilic chains that usually hinder DMSO solubility.

-

Stability: Excellent. DMSO prevents oxidative degradation better than protic solvents, though freeze-thaw cycles should be minimized to prevent moisture uptake (hygroscopicity).

Stock Solution Protocol

Target Concentration: 100 mM (Standard for High-Throughput Screening) or 50 mg/mL.

Step-by-Step Preparation:

-

Weighing: Accurately weigh 13.82 mg of the solid into a generic glass vial (avoid polystyrene if using high concentrations for long periods).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥ 99.9%).

-

Dissolution: Vortex for 30–60 seconds. If particles persist, sonicate for 5 minutes at room temperature.

-

Note: The solution should appear clear and colorless to pale yellow.

-

-

Storage: Aliquot into amber glass vials to minimize headspace. Store at -20°C.

Solubility in Water & Aqueous Buffers[8]

The pH Dependency Rule

The solubility of 5-Methoxy-4-methylpyridin-2-amine is strictly pH-dependent due to the protonation of the pyridine nitrogen.

-

Acidic pH (pH < 4): The molecule exists predominantly as a cation (pyridinium salt). Solubility is High (>10 mg/mL).

-

Neutral pH (pH 7.4): The molecule exists as a mixture of neutral and cationic forms (close to pKa). Solubility is Moderate (likely 1–5 mg/mL).

-

Basic pH (pH > 9): The molecule is neutral. Solubility is governed by intrinsic lipophilicity. Solubility is Low (<1 mg/mL).[5]

Aqueous Dilution Workflow

When diluting a DMSO stock into aqueous media (e.g., cell culture media or PBS), "crashing out" (precipitation) is a common risk.

Best Practice for Aqueous Assay Prep:

-

Intermediate Dilution: Do not add 100% DMSO stock directly to the final buffer if the final concentration is high. Create a 10x intermediate in a solvent/buffer mix (e.g., 10% DMSO in water).

-

Slow Addition: Add the DMSO solution into the aqueous buffer while vortexing, not the other way around. This prevents local regions of high supersaturation.

Experimental Protocols

Protocol: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol if you need to determine the exact solubility limit in a specific buffer.

-

Preparation: Add excess solid compound (~10 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4) in a glass vial.

-

Equilibration: Shake or stir at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane to remove undissolved solid.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Visualization: Stock Preparation & Dilution Logic

Caption: Workflow for the preparation of a stable 100 mM stock solution in DMSO.

Visualization: pH-Dependent Solubility Concept

Caption: Conceptual mapping of solubility performance across the pH scale.

Stability & Handling

-

Hygroscopicity: Aminopyridines can be hygroscopic. Store the solid in a desiccator.

-

DMSO Stock Stability: Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles (limit to <5) to prevent water absorption from the air, which can cause the compound to precipitate over time.

-

Light Sensitivity: Pyridine derivatives can be photosensitive. Use amber vials.

References

-

PubChem. Compound Summary for 2-Amino-4-methylpyridine (Analog). Available at: [Link]

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25. Available at: [Link]

Sources

Introduction: Navigating the Safety Landscape of Novel Pyridine Derivatives

An In-Depth Technical Guide to the Safety Profile of 5-Methoxy-4-methylpyridin-2-amine

In the fast-paced world of drug discovery and development, novel heterocyclic compounds like 5-Methoxy-4-methylpyridin-2-amine (CAS 1347641-26-9) represent key building blocks for new therapeutic agents. Pyridine rings are common and vital structural elements in many pharmaceuticals.[1] However, the very novelty that makes these compounds valuable also presents a significant challenge: a lack of comprehensive, publicly available safety data.

This guide is designed for researchers, scientists, and drug development professionals who may handle 5-Methoxy-4-methylpyridin-2-amine or structurally related compounds. In the absence of a specific, verified Safety Data Sheet (SDS) for this exact molecule, we will adopt a proactive, analog-based approach to hazard assessment. By synthesizing data from closely related substituted pyridines, we can construct a robust safety profile that enables responsible handling, risk mitigation, and the implementation of effective emergency procedures. This document serves not as a replacement for a manufacturer-supplied SDS, but as an expert-driven guide to interpreting potential hazards and establishing a culture of safety in the laboratory.

Compound Identification and Analog-Based Assessment Strategy

The subject of this guide is 5-Methoxy-4-methylpyridin-2-amine .

-

IUPAC Name: 5-Methoxy-4-methylpyridin-2-amine

-

CAS Number: 1347641-26-9

-

Molecular Formula: C₇H₁₀N₂O

-

Molecular Weight: 138.17 g/mol

Given the limited direct safety information for this compound, this assessment will synthesize data from the following structural analogs for which public safety data is available:

-

2-Amino-4-methylpyridine (CAS 695-34-1): Shares the core 2-aminopyridine structure with a methyl group at the 4-position.

-

5-Amino-2-methoxypyridine (CAS 6628-77-9): Shares the aminopyridine core with a methoxy group.

-

2-Amino-4-methoxypyridine (CAS 10201-73-7): Shares the 2-aminopyridine and methoxy-pyridine features.

-

2-Aminopyridine (CAS 504-29-0): The parent compound, providing baseline toxicity data for the aminopyridine class.

The rationale behind this approach is that shared functional groups (amine, methoxy) and the pyridine scaffold often lead to similar hazard profiles, including irritant properties and routes of toxicity.

Synthesized Hazard Identification

Based on a comprehensive review of analogous compounds, 5-Methoxy-4-methylpyridin-2-amine should be handled as a hazardous substance with the following potential classifications under the Globally Harmonized System (GHS).

| Hazard Class | GHS Category | Hazard Statement | Common Analogs Exhibiting Hazard |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed | 2-Amino-4-methylpyridine, 2-Aminopyridine[2], 5-Amino-2-methoxypyridine |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | 2-Amino-4-methylpyridine, 2-Amino-5-methylpyridine[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2-Amino-4-methylpyridine, 2-Amino-5-methylpyridine[3], 5-Amino-2-methoxypyridine |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | 2-Amino-4-methylpyridine, 2-Amino-5-methylpyridine[3], 5-Amino-2-methoxypyridine |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 2-Amino-4-methylpyridine, 2-Amino-5-methylpyridine[3], 5-Amino-2-methoxypyridine |

Signal Word: DANGER

Pictograms:

-

GHS06 (Skull and Crossbones)

-

GHS07 (Exclamation Mark)

Safe Handling and Exposure Control Protocols

A proactive approach to exposure control is critical. The following protocols are based on the synthesized hazard profile and represent best practices for handling this and similar research chemicals.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the material in a properly functioning and certified chemical fume hood.[2] This is non-negotiable, particularly given the potential for respiratory tract irritation (H335) and the toxicity of fine dusts or aerosols. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4]

Personal Protective Equipment (PPE): A Self-Validating System

Proper PPE is essential to prevent dermal, ocular, and respiratory exposure. The selection of specific PPE is directly informed by the potential hazards.

-

Hand Protection: Wear nitrile or other chemically resistant gloves at all times. Gloves must be inspected for tears or pinholes before each use. Given the classification of "Toxic in contact with skin" (H311), double-gloving is recommended for any direct handling of the solid or its solutions. Dispose of contaminated gloves in accordance with institutional waste procedures.[5]

-

Eye and Face Protection: Use chemical safety goggles that meet appropriate government standards (e.g., ANSI Z87.1 in the US, EN 166 in the EU).[4][5] When there is a splash hazard, such as when transferring solutions or handling larger quantities, a face shield should be worn in addition to goggles.[5]

-

Skin and Body Protection: A standard laboratory coat should be worn, buttoned, with sleeves rolled down. For tasks with a higher risk of contamination, consider a chemically resistant apron.

-

Respiratory Protection: When engineering controls are not sufficient or during emergency situations, a NIOSH/MSHA or equivalent approved respirator with appropriate cartridges for organic vapors and particulates is required.[2] Respirator use must be in accordance with a formal respiratory protection program.

Safe Handling and Storage Workflow

The following diagram outlines the standard workflow for safely handling 5-Methoxy-4-methylpyridin-2-amine from receipt to disposal.

Caption: Standard workflow for handling potent chemical compounds.

Storage and Incompatibility

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] Recommended storage temperatures for similar compounds are often between 2-8°C.[5] The container should be kept away from heat, sparks, and open flames.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2] Contact with these materials could lead to vigorous, exothermic reactions.

First Aid and Emergency Response

Immediate and appropriate action is crucial in the event of an exposure. All laboratory personnel should be familiar with these procedures before beginning work.

Step-by-Step First Aid Measures

-

General Advice: If an exposure occurs, move the victim out of the dangerous area. Show this safety guide or the analog SDS to the attending medical professional. Immediate medical attention is required for significant exposures.[2]

-

Inhalation:

-

Remove the individual to fresh air immediately.

-

If breathing is difficult, provide oxygen.

-

If the individual is not breathing, begin artificial respiration. Do not use the mouth-to-mouth method if the substance was ingested or inhaled; use a pocket mask with a one-way valve.[2]

-

Seek immediate medical attention.

-

-

Skin Contact:

-

Immediately remove all contaminated clothing.

-

Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7]

-

Seek immediate medical attention, especially if irritation persists or if a large area was exposed.

-

-

Eye Contact:

-

Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]

-

Remove contact lenses if present and easy to do. Continue rinsing.

-

Seek immediate medical attention.

-

-

Ingestion:

Emergency Response Workflow Diagram

Caption: Emergency first aid response workflow for chemical exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7]

-

Specific Hazards: The material is likely combustible.[2] Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2] Containers may explode when heated.[2]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Physical, Chemical, and Toxicological Data

This table summarizes key data points, primarily drawn from structural analogs. This information is for guidance and should be confirmed wherever possible.

| Property | Value / Information | Source (Analog) |

| Physical State | Solid, Powder | 2-Aminopyridine[2], 2-Amino-5-methylpyridine[3] |

| Appearance | Off-white to light yellow crystalline powder | 2-Aminopyridine[2], 2-Amino-5-methylpyridine[3] |

| Melting Point | 29-31 °C (lit.) | 5-Amino-2-methoxypyridine |

| Boiling Point | 85-90 °C / 1 mmHg (lit.) | 5-Amino-2-methoxypyridine |

| Flash Point | ~113 °C (235.4 °F) - closed cup | 5-Amino-2-methoxypyridine |

| Solubility | Likely miscible or soluble in water | 2-Amino-4-methylpyridine |

| Acute Oral Toxicity (LD50) | 200 mg/kg (Rat) | 2-Amino-4-methylpyridine |

| Acute Dermal Toxicity (LD50) | 500 mg/kg (Guinea pig) | 2-Amino-4-methylpyridine |

Toxicological Summary: The available data from analogs strongly suggests that 5-Methoxy-4-methylpyridin-2-amine is toxic if swallowed or if it comes into contact with skin, and may cause significant irritation to the skin, eyes, and respiratory system.[3] The toxicological properties of the specific target compound have not been fully investigated, and it should be handled with the utmost care.[5]

Disposal Considerations

All waste material should be treated as hazardous.

-

Product Disposal: Dispose of this material via a licensed professional waste disposal service. Do not allow the chemical to enter drains or sewer systems.[2][5]

-

Contaminated Packaging: Contaminated containers should be treated as hazardous waste and disposed of in the same manner as the unused product.[5]

References

- Safety Data Sheet for 2-Amino-4-methylpyridine. Thermo Fisher Scientific.

- SAFETY DATA SHEET for Calcium Carbonate. Fisher Scientific. (2010-02-02). (URL not provided, general handling/storage principles cited).

- PRODUCT CODE - Safety Data Sheet. Chemical Management. (URL not provided, general handling/storage principles cited).

- Safety Data Sheet for Mineral Oil mixture. Sasol. (2023-06-26). (URL not provided, general first aid/firefighting principles cited).

- SAFETY DATA SHEET for an unspecified substance. Sigma-Aldrich. (2025-09-10). (URL not provided, general toxicological/handling principles cited).

- Safety Data Sheet for 2-methylpyridine borane complex. Angene Chemical. (2024-04-19). (URL not provided, general safety/handling principles cited).

- Safety Data Sheet for 2-Aminopyridine. Thermo Fisher Scientific. (2021-12-24).

- SAFETY DATA SHEET for Calcium Sulfate. West Liberty University. (2015-02-10). (URL not provided, general PPE/engineering control principles cited).

- GHS Safety Data Sheet for 2-amino-4-methylpyridine. Chemwatch.

- 3-Amino-2-methoxy-4-methylpyridine SDS. ECHEMI.

-

Pyridines - Wikipedia. Wikipedia. [Link]

-

2-Amino-4-Methoxypyridine Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

-

2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. (2018-12-10). [Link]

Sources

- 1. Pyridines - Wikipedia [en.wikipedia.org]

- 2. geneseo.edu [geneseo.edu]

- 3. lobachemie.com [lobachemie.com]

- 4. westliberty.edu [westliberty.edu]

- 5. angenechemical.com [angenechemical.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

5-Methoxy-4-methylpyridin-2-amine: A Technical Review of Synthesis and Medicinal Chemistry

The following is an in-depth technical guide on the literature review, synthesis, and medicinal chemistry applications of 5-Methoxy-4-methylpyridin-2-amine derivatives.

Executive Summary

The 5-Methoxy-4-methylpyridin-2-amine scaffold (CAS: 1800035-89-5) represents a highly specific, electron-rich pyridine derivative utilized in modern medicinal chemistry. Distinguished by its unique substitution pattern—an electron-donating amino group at C2, a hydrophobic methyl group at C4, and an electron-donating methoxy group at C5—this core serves as a critical bioisostere for aniline and aminopyrimidine moieties in kinase inhibitors, proton pump inhibitors (PPIs), and PET radiotracers.

This guide provides a comprehensive technical analysis of this scaffold, detailing its chemical synthesis , structure-activity relationships (SAR) , and experimental protocols for its integration into drug discovery pipelines.

Chemical Synthesis of the Core Scaffold

The synthesis of 5-methoxy-4-methylpyridin-2-amine is non-trivial due to the need for regioselective functionalization of the pyridine ring. The most robust route established in literature involves the sequential halogenation and methoxylation of a commercially available precursor, 2-amino-4-methylpyridine .

1.1 Retrosynthetic Analysis

-

Target: 5-Methoxy-4-methylpyridin-2-amine.

-

Precursor: 2-Amino-4-methylpyridine (commercially available).

-

Key Disconnection: C5–O bond formation via transition-metal-catalyzed cross-coupling.

-

Intermediate: 2-Amino-5-bromo-4-methylpyridine (via electrophilic aromatic substitution).

1.2 Synthetic Route: Bromination-Methoxylation Strategy

This pathway leverages the ortho-directing power of the amino group and the steric blocking of the C4-methyl group to selectively halogenate the C5 position.

-

Step 1: Regioselective Bromination

-

Reagents: N-Bromosuccinimide (NBS) or Br2, Acetonitrile (ACN).

-

Mechanism: Electrophilic aromatic substitution (SEAr). The C3 position is sterically crowded by the C2-amino and C4-methyl groups, while C5 is activated by the C2-amino group (para-like resonance) and less hindered.

-

Outcome: Formation of 2-amino-5-bromo-4-methylpyridine .

-

-

Step 2: Copper-Catalyzed Methoxylation (Ullmann-Type)

-

Reagents: Sodium Methoxide (NaOMe), CuI (Catalyst), DMF or MeOH, 110°C.

-

Mechanism: Nucleophilic aromatic substitution (

) facilitated by copper coordination. The bromide at C5 is displaced by the methoxide anion. -

Outcome: 5-Methoxy-4-methylpyridin-2-amine .

-

1.3 Visualization of Synthesis Workflow

Figure 1: Step-wise synthesis of 5-methoxy-4-methylpyridin-2-amine via bromination and copper-catalyzed methoxylation.

Medicinal Chemistry & SAR Analysis

The 5-methoxy-4-methylpyridin-2-amine core is valued for its ability to modulate physicochemical properties and binding affinity in drug candidates.

2.1 Structural Properties & Binding Modes

| Feature | Chemical Role | Biological Impact |

| 2-Amino Group | H-Bond Donor/Acceptor | Critical for hinge binding in kinase inhibitors (e.g., interaction with the backbone carbonyl of the kinase hinge region). |

| 5-Methoxy Group | H-Bond Acceptor / EDG | Increases electron density of the pyridine ring; acts as a specific acceptor for residues like Lysine or Serine in the active site. |

| 4-Methyl Group | Hydrophobic / Steric | Fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases); restricts rotational freedom, locking the bioactive conformation. |

| Pyridine Nitrogen | H-Bond Acceptor | Forms water-mediated bridges or direct H-bonds with active site residues. |

2.2 Bioisosteric Applications

This scaffold is frequently used as a bioisostere for:

-

3-Methoxy-4-methylaniline: The pyridine nitrogen improves solubility and metabolic stability (reducing aniline toxicity).

-

2-Aminopyrimidine: The 5-methoxy group modulates the pKa, making the amine less basic and potentially improving membrane permeability.

Experimental Protocols

The following protocols are standardized for research-grade synthesis and validation.

Protocol A: Synthesis of Intermediate (2-Amino-5-bromo-4-methylpyridine)

Objective: Regioselective bromination of the C5 position.

-

Setup: Charge a 250 mL round-bottom flask with 2-amino-4-methylpyridine (5.0 g, 46.2 mmol) and Acetonitrile (ACN, 100 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (8.2 g, 46.2 mmol) portion-wise over 30 minutes to avoid exotherms.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Purification: Dry over anhydrous

, filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-40% EtOAc in Hexanes). -

Yield: Expect 70-85% of a white to off-white solid.

Protocol B: Methoxylation to Target (5-Methoxy-4-methylpyridin-2-amine)

Objective: Copper-catalyzed displacement of bromide with methoxide.

-

Setup: In a pressure vial or sealed tube, combine 2-amino-5-bromo-4-methylpyridine (2.0 g, 10.7 mmol), Sodium Methoxide (25% in MeOH, 4.0 equiv), and Copper(I) Iodide (CuI) (0.2 g, 10 mol%).

-

Solvent: Add anhydrous DMF (10 mL) or use Methanol as the bulk solvent if a pressure vessel is available.

-

Reaction: Seal and heat to 110°C for 12-16 hours. The color typically changes to dark brown/green.

-

Quench: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Workup: Wash the combined organic layers with 5% LiCl solution (to remove DMF) and brine. Dry over

.[1][2] -

Purification: Concentrate and purify via silica gel chromatography (DCM/MeOH 95:5).

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the aromatic proton at C5 and the appearance of a methoxy singlet (~3.7-3.8 ppm).

-

MS (ESI): m/z = 139.1 [M+H]+.

-

Case Study: Application in Kinase Inhibitor Design

While specific proprietary drugs using this exact core are often undisclosed in early literature, this scaffold is analogous to the "hinge-binding" motifs found in FDA-approved inhibitors like Palbociclib or Abemaciclib , where the pyridine ring mimics the adenine ring of ATP.

Mechanism of Action (Hypothetical Kinase Inhibitor)

In a hypothetical inhibitor targeting PI3K or mTOR , the 5-methoxy-4-methylpyridin-2-amine moiety functions as the "head group."

Figure 2: Mechanism of action showing the binding mode of the scaffold within a kinase ATP-binding pocket.

References

-

Synthesis of 2-Amino-5-methoxypyridine Derivatives. PrepChem. A standard protocol for the methoxylation of 2-amino-5-halopyridines using sodium methoxide and copper catalysis.

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. Discusses the SAR of the 2-amino-4-methylpyridine core and its role in enzyme inhibition.

-

Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. Provides a validated route for the protection, methoxylation, and deprotection of aminopyridines.[3]

-

5-Methoxy-4-methylpyridin-2-amine (CAS 1800035-89-5). ChemicalBook. Physical and chemical properties data for the specific CAS entry.[2]

Sources

- 1. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

Methodological & Application

Application Note: Buchwald-Hartwig Amination Protocols using 5-Methoxy-4-methylpyridin-2-amine

Part 1: Executive Summary & Substrate Analysis

The Challenge of 2-Aminopyridines

The utilization of 5-Methoxy-4-methylpyridin-2-amine (CAS: 164346-95-6) in Buchwald-Hartwig amination presents a unique set of mechanistic challenges distinct from standard aniline couplings. While the 5-methoxy and 4-methyl substituents increase the nucleophilicity of the exocyclic amine (beneficial for the transmetallation step), they concomitantly increase the basicity of the pyridine ring nitrogen.

The "Cheliation Trap":

In standard catalytic cycles, the pyridine nitrogen (

Strategic Solution

To overcome

Part 2: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Off-Cycle" trap that must be avoided through ligand selection.

Figure 1: Catalytic cycle distinguishing the productive pathway from the N-pyridine coordination trap. Bulky ligands are essential to prevent the 'Off-Cycle Trap'.

Part 3: Optimized Experimental Protocols

Critical Reagent Selection

| Component | Recommendation | Rationale |

| Ligand | BrettPhos (L1) | First-choice. Bulky adamantyl groups prevent |

| Precatalyst | BrettPhos Pd G4 | Ensures precise 1:1 L:Pd ratio and rapid activation at lower temperatures compared to Pd(OAc)₂ + Ligand. |

| Base | LHMDS (1.0 M in THF) | Soluble base. Prevents "proton shuttle" issues common with carbonates. Essential for base-sensitive electrophiles. |

| Alt. Base | NaOtBu | Stronger base, faster rates.[1] Use if the electrophile tolerates it (no esters/nitriles). |

| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points allow for thermal activation if necessary; Dioxane is standard for LHMDS. |

Protocol A: The "Gold Standard" (High Success Rate)

Best for: Coupling 5-Methoxy-4-methylpyridin-2-amine with Aryl Bromides/Chlorides.

Reagents:

-

Aryl Halide (1.00 equiv)[2]

-

5-Methoxy-4-methylpyridin-2-amine (1.20 equiv)

-

BrettPhos Pd G4 (0.02 – 0.05 equiv / 2-5 mol%)

-

LHMDS (2.20 equiv, 1.0 M in THF) or NaOtBu (1.4 equiv)

-

Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

-

Vial Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (if solid), Amine (1.2 equiv), and BrettPhos Pd G4 (0.02 equiv).

-

Note: If using NaOtBu, add it here as a solid.

-

-

Solvent Addition: Seal the vial with a septum cap (PTFE/Silicone). Evacuate and backfill with

three times (if not in glovebox). Inject anhydrous 1,4-Dioxane via syringe. -

Base Addition:

-

If using LHMDS: Dropwise add the LHMDS solution (2.2 equiv) via syringe at room temperature.

-

Why 2.2 equiv? The amine protons on aminopyridines can be acidic; excess base ensures full deprotonation and drives the equilibrium.

-

-

Reaction: Place the vial in a pre-heated aluminum block at 90°C . Stir vigorously (800-1000 rpm) for 4-16 hours.

-

Monitoring: Check LCMS at 2 hours. If conversion is <20%, raise temp to 110°C.

-

-

Workup: Cool to RT. Dilute with EtOAc and quench with saturated

(aq). Separate layers. Wash organic layer with water (x2) to remove residual pyridine/salts. Dry over

Protocol B: The "Challenging Partner" Variation

Best for: Sterically hindered aryl halides or when Protocol A fails.

Modifications:

-

Ligand: Switch to tBuBrettPhos (More bulky, more electron-rich).

-

Precatalyst: tBuBrettPhos Pd G3/G4 .

-

Solvent: t-Amyl Alcohol (Allows higher temp, better solubility for polar substrates).

-

Temperature: 100°C - 120°C.

Part 4: Decision Logic & Troubleshooting

Use the following decision tree to select the optimal conditions based on your specific electrophile (coupling partner).

Figure 2: Protocol Selection Decision Tree. Prioritize LHMDS for sensitive substrates and tBuBrettPhos for hindered/difficult couplings.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Conversion (SM remains) | Catalyst Poisoning or Oxidation | 1. Ensure rigorous degassing (sparge solvent 15 min).2. Switch to tBuBrettPhos (better resistance to oxidation/poisoning). |

| Dehalogenation (Ar-H formed) | 1. Lower temperature (80°C).2. Switch solvent to Toluene (less H-source potential than alcohols). | |

| Bis-Arylation | Amine is too nucleophilic | 1. Increase amine equivalents to 1.5.2. BrettPhos is specifically designed to prevent this; ensure you are not using a smaller ligand like XantPhos. |

| Low Mass Balance | Product binding to aqueous layer | 2-aminopyridines are polar. During workup, salt the aqueous layer with NaCl and extract 3x with DCM/IPA (3:1) instead of EtOAc. |

Part 5: References & Authority[3]

-

Buchwald, S. L., et al. "A User's Guide to Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Science, 2011, 2 , 27-50.

-

Foundational text for ligand selection (BrettPhos vs others).

-

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphine Ligands in Palladium-Catalyzed Amination: A User's Guide." Chemical Science, 2011.[2]

-

Specific data on heteroarylamine coupling efficiencies.

-

-

Paul, F., et al. "Palladium-catalyzed coupling of 2-aminopyridines with aryl bromides." Journal of the American Chemical Society.[2]

-

Establishes the difficulty of N-coordination in 2-aminopyridines.

-

-

Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008, 130, 13552.

-

Introduction of BrettPhos for primary amine selectivity.

-

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of 5-Methoxy-4-methylpyridin-2-amine Derivatives

Foreword: Accelerating Pyridine Core Synthesis in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The specific scaffold, 5-Methoxy-4-methylpyridin-2-amine, presents a valuable building block for generating libraries of novel compounds. However, traditional synthetic routes for its derivatization often require prolonged reaction times, high temperatures, and can suffer from inconsistent yields and the formation of side products.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these challenges.[1][2][3] By utilizing dielectric heating, microwave reactors can rapidly and uniformly heat a reaction mixture, often leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[4][5] This guide provides detailed application notes and validated protocols for the functionalization of the 5-Methoxy-4-methylpyridin-2-amine core using palladium-catalyzed cross-coupling reactions, specifically tailored for microwave synthesis.

The Science of Microwave-Assisted Synthesis

Conventional heating relies on thermal conduction, which is often slow and creates temperature gradients within the reaction vessel. In contrast, microwave synthesis utilizes the ability of polar molecules (like many organic solvents) and ions in the reaction mixture to absorb microwave energy directly and convert it into heat.[4][6] This "in-core" heating is governed by two primary mechanisms:

-

Dipolar Polarization: Polar molecules attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This rapid reorientation generates friction, leading to intense and uniform heating.[7]

-

Ionic Conduction: The presence of ions in the reaction mixture leads to their migration through the solution, causing collisions that generate heat.[7]

This unique heating mechanism allows for reactions to be performed at temperatures significantly above the solvent's boiling point in sealed, pressurized vessels, a key factor in accelerating slow reactions.[3][8]

Safety First: A Critical Note on Microwave Chemistry

The rapid heating and high pressures generated in microwave synthesis demand strict adherence to safety protocols.

-

Never use a domestic microwave oven. [6][9] Laboratory-grade microwave reactors are engineered with specialized pressure and temperature sensors, safety interlocks, and robust vessel designs to prevent accidents.[9][10]

-

Always use certified pressure-rated reaction vessels provided by the instrument manufacturer.[9]

-

Start with small-scale reactions to assess the kinetics and potential for exotherms before scaling up.[9]

-

Consult the Material Safety Data Sheet (MSDS) for all reagents to understand their stability at high temperatures.[9]

General Workflow for Microwave-Assisted Synthesis

The following diagram illustrates a typical workflow for performing a microwave-assisted reaction, from setup to product isolation.

Caption: General experimental workflow for microwave-assisted organic synthesis.

Application Protocol 1: Buchwald-Hartwig Amination of Aryl Halides

This protocol details the C-N cross-coupling of an aryl halide with the primary amine of 5-Methoxy-4-methylpyridin-2-amine. The Buchwald-Hartwig amination is a powerful tool for forming aryl-amine bonds, a common linkage in pharmaceuticals.[11] Microwave irradiation drastically reduces reaction times from hours to mere minutes.[12][13]

Reaction Scheme: (Aryl-X + 5-Methoxy-4-methylpyridin-2-amine -> Aryl-NH-(5-Methoxy-4-methylpyridin) + H-X)

A. Materials & Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 5-Methoxy-4-methylpyridin-2-amine | >97% | Sigma-Aldrich | The core substrate. |

| Aryl Bromide/Chloride | Synthesis Grade | Combi-Blocks | The coupling partner (1.0 eq). |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Strem Chemicals | Palladium precursor (2.5 mol%). Handle in a fume hood. |

| XPhos | Ligand Grade | Acros Organics | A bulky electron-rich phosphine ligand (5 mol%). |

| Sodium tert-butoxide (NaOtBu) | >98% | Alfa Aesar | Strong, non-nucleophilic base (1.2 eq). Handle in a glovebox if possible. |

| Anhydrous Toluene | DriSolv™ or similar | EMD Millipore | Reaction solvent. |

| Microwave Reaction Vials (10 mL) with Stir Bars | - | CEM, Biotage | Must be certified for the specific reactor model. |

B. Step-by-Step Protocol

-

Vial Preparation (Inert Atmosphere): To a 10 mL microwave reaction vial containing a magnetic stir bar, add Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and sodium tert-butoxide (1.2 eq).

-

Reagent Addition: Add the selected aryl halide (1.0 eq) and 5-Methoxy-4-methylpyridin-2-amine (1.1 eq).

-

Solvent Addition: Add anhydrous toluene (e.g., 3 mL for a 0.5 mmol scale reaction).

-

Sealing: Securely cap the vial using a dedicated crimper. The seal must be airtight to contain pressure.

-

Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as detailed in the table below. Standard conditions often involve a temperature of 130-150 °C for 10-30 minutes.[13]

-

Cooling: After the reaction is complete, ensure the vial is cooled to below 50 °C using the instrument's forced air cooling before carefully removing it from the reactor.[10]

-

Work-up: Uncap the vial in a fume hood. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired N-aryl product.

C. Recommended Reaction Parameters & Expected Yields

| Entry | Aryl Halide Example | Temp. (°C) | Time (min) | Typical Yield (%) | Reference for Conditions |

| 1 | 4-Bromoanisole | 130 | 20 | 85 - 95 | [12][13] |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 150 | 15 | 70 - 85 | [12] |

| 3 | 2-Chlorotoluene | 150 | 30 | 75 - 90 | [13] |

Application Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the formation of a C-C bond between a halogenated derivative, 3-Bromo-5-methoxy-4-methylpyridin-2-amine , and various arylboronic acids. The Suzuki reaction is one of the most versatile methods for constructing biaryl systems, which are prevalent in many drug candidates.[14][15][16]

Reaction Scheme: (3-Bromo-5-methoxy-4-methylpyridin-2-amine + Aryl-B(OH)₂ -> 3-Aryl-5-methoxy-4-methylpyridin-2-amine + "B(OH)₂Br")

A. Materials & Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 3-Bromo-5-methoxy-4-methylpyridin-2-amine | >95% (Custom Synthesis) | - | The starting material (1.0 eq). |

| Arylboronic Acid | >97% | Combi-Blocks | The coupling partner (1.2 eq). |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Sigma-Aldrich | A robust and common catalyst for Suzuki couplings (3-5 mol%). |

| Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | Anhydrous | Acros Organics | Base (2.0 eq). Cs₂CO₃ is often more effective but more expensive. |

| 1,4-Dioxane / Water (e.g., 4:1 v/v) | Anhydrous / Deionized | Fisher Scientific | A common solvent system for Suzuki reactions. |

| Microwave Reaction Vials (10 mL) with Stir Bars | - | CEM, Biotage | Must be certified for the specific reactor model. |

B. Step-by-Step Protocol

-

Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3-Bromo-5-methoxy-4-methylpyridin-2-amine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and the chosen base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add the solvent mixture, for example, 4 mL of 1,4-dioxane and 1 mL of water for a 0.5 mmol scale reaction.

-

Sealing: Securely cap the vial.

-

Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as outlined in the table below. A temperature of 120-150 °C for 10-20 minutes is typical for these transformations.[16][17]

-

Cooling: Allow the vial to cool to a safe temperature (<50 °C) before handling.

-

Work-up: Uncap the vial and dilute the contents with ethyl acetate.

-

Extraction: Wash the mixture with water, then brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the residue by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

C. Recommended Reaction Parameters & Expected Yields

| Entry | Arylboronic Acid Example | Temp. (°C) | Time (min) | Typical Yield (%) | Reference for Conditions |

| 1 | Phenylboronic acid | 120 | 15 | 90 - 98 | [17] |

| 2 | 4-Methoxyphenylboronic acid | 120 | 15 | 88 - 96 | [16] |

| 3 | 3-Thiopheneboronic acid | 140 | 10 | 85 - 95 | [14][15] |

Mechanistic Rationale & Visualization

Microwave heating accelerates palladium-catalyzed cross-coupling reactions by efficiently overcoming the activation energy barriers of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

-

DiMauro, E. F., & Kennedy, J. M. (2006). Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. The Journal of Organic Chemistry, 72(3), 1013–1016. [Link]

-

Sci-Hub. (n.d.). Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. Retrieved from [Link]

-

Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis--a review. Tetrahedron, 57(45), 9225-9283. [Link]

-

Gothwal, A., Kumar, A., & Singh, P. P. (2016). Microwaves in drug discovery and development: A Review. ResearchGate. [Link]

-

DiMauro, E. F., & Kennedy, J. M. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed. [Link]

-

Santagada, V., Frecentese, F., Perissutti, E., & Caliendo, G. (2004). Microwave - Assisted Chemistry in Drug Discovery. Bentham Science Publishers. [Link]

-

Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Future Medicinal Chemistry, 1(4), 673-684. [Link]

-

Kappe, C. O. (2004). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 3(12), 1055-1066. [Link]

-

CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

-

Singh, V., et al. (2024). Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. Molecular Diversity. [Link]

-

Barge, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

-

Barge, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

-

Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Organic Chemistry Portal. (n.d.). Microwave Synthesis. Organic Chemistry Portal. [Link]

-

Shaya, O. S., et al. (2023). Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds. KTU ePubl. [Link]

-

International Journal of Pharmaceutical Sciences. (2025). Microwave Assisted Organic Synthesis of Heterocyclic Compound. IJPSR. [Link]

-

Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. (2021). Arabian Journal of Chemistry. [Link]

-

Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. (n.d.). OSTI.gov. [Link]

-

Shaya, O. S., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. [Link]

-

Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. [Link]

-

Szabó, Z., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Majhi, S. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Bentham Science. [Link]

-

Martina, K., Cravotto, G., & Varma, R. S. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

-

A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (2015). Chinese Chemical Letters. [Link]

-

Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. (2025). MDPI. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). Journal of Critical Reviews. [Link]

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). MDPI. [Link]

Sources

- 1. Microwave - assisted chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. visitka.narod.ru [visitka.narod.ru]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ajrconline.org [ajrconline.org]

- 6. Microwave Synthesis [organic-chemistry.org]

- 7. Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety Considerations for Microwave Synthesis [cem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds [epubl.ktu.edu]

- 13. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methoxy-4-methylpyridin-2-amine

Welcome to the technical support center for the purification of 5-Methoxy-4-methylpyridin-2-amine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we aim to provide not just procedures, but the rationale behind them to empower you to solve purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My crude 5-Methoxy-4-methylpyridin-2-amine is a dark oil or brown solid, but the literature suggests it should be a lighter-colored solid. What is the cause?

Discoloration is a common issue with amine-containing compounds, particularly pyridines.[1] It typically indicates the presence of colored impurities or degradation products formed through oxidation.[2] Prolonged exposure to air and light during the reaction, work-up, or storage can accelerate the formation of these colored species.[1][2] It is highly recommended to characterize the crude material using LC-MS or GC-MS to identify the nature of the impurities before proceeding with purification.[3]

Q2: What are the most common impurities I should expect?

The profile of impurities is intrinsically linked to the synthetic route used.[1] However, for substituted pyridines like this, common contaminants often include:

-

Unreacted Starting Materials: Precursors used in the synthesis.

-

Reagents and Catalysts: Any leftover reagents from the reaction.

-

Isomeric Byproducts: Positional isomers that may form depending on the regioselectivity of the synthesis. These can be particularly challenging to separate due to similar physical properties.[1]

-

Side-Products: For instance, in reactions like the Chichibabin amination, dimerization of the pyridine ring can occur.[4]

-

Oxidation Products: As mentioned, these are frequent culprits for discoloration.

Q3: Which primary purification technique is best for 5-Methoxy-4-methylpyridin-2-amine?

The optimal method depends on the nature and quantity of impurities, as well as the physical state of your crude product. A logical workflow can help you decide on the best approach.

Caption: Decision workflow for selecting a purification strategy.

-

Acid-Base Extraction: This is a highly effective first-line technique for separating the basic pyridine product from non-basic or acidic impurities. It is scalable and excellent for removing bulk, non-polar contaminants.[1] A patented method for the closely related 2-amino-4-methylpyridine utilizes this exact principle.[5]

-

Column Chromatography: This is the method of choice for separating compounds with different polarities, especially when dealing with impurities that have similar basicity to the product.[6]

-

Recrystallization: If your product is a solid and has relatively high purity (>90%), recrystallization is an excellent final step to obtain highly pure crystalline material.[1]

Troubleshooting Guides

Issue 1: Problems with Column Chromatography

Q: My compound is streaking badly on the silica gel column, and I'm getting low recovery. What's happening?

This is a classic problem when purifying basic amines on standard silica gel. Silica is acidic (due to silanol groups, Si-OH) and forms a strong acid-base interaction with the basic nitrogen of your aminopyridine.[7][8] This interaction can cause irreversible binding, leading to yield loss, and significant band spreading or "tailing".[7]

Solutions:

-

Mobile Phase Modification: Add a small amount of a competing base to your eluent to neutralize the acidic silanols.[7]

-

Method: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[7] Always equilibrate the column with the modified mobile phase before loading your sample.

-

-

Use a Different Stationary Phase:

-

Amine-Functionalized Silica: These columns have an amine-treated surface that masks the acidic silanols, preventing the problematic interaction and simplifying purification.[8]

-

Alumina (Basic or Neutral): Alumina can be a good alternative to silica for purifying basic compounds.

-

Reversed-Phase Chromatography: Purifying the compound in its free-base form at an alkaline mobile phase pH can increase retention and improve separation.[7]

-

Caption: Troubleshooting workflow for column chromatography of basic amines.

Issue 2: Problems with Recrystallization

Q: I'm trying to recrystallize my product, but it keeps "oiling out." How can I get it to form crystals?

"Oiling out" occurs when the solid separates from the solution as a liquid instead of crystals.[9] This typically happens when the solution is cooled too quickly or is too concentrated (high supersaturation), or when the melting point of the impure solid is below the temperature of the solution.[9]

Solutions:

| Troubleshooting Step | Rationale & Action |

| 1. Reduce Cooling Rate | Rapid cooling favors oil formation over the ordered process of crystal lattice formation.[10] Allow the hot, saturated solution to cool slowly to room temperature, then transfer to a refrigerator. |

| 2. Use More Solvent | High supersaturation is a primary cause of oiling out.[9] Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then attempt to cool slowly again. |

| 3. Scratch the Flask | Scratching the inside of the flask with a glass rod provides a rough surface that can initiate nucleation and induce crystallization. |

| 4. Add a Seed Crystal | If you have a small amount of pure solid, adding a single crystal to the cooled, supersaturated solution can provide a template for crystal growth. |

| 5. Change the Solvent System | The initial solvent may be too good a solvent. Try a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly. |

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is adapted from a patented method for purifying a similar compound, 2-amino-4-methylpyridine.[5] It is designed to remove neutral organic impurities.

-

Dissolution & Acidification: Dissolve the crude 5-Methoxy-4-methylpyridin-2-amine in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

-

Acid Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl or 1M acetic acid). The basic amine will react to form a water-soluble salt and move into the aqueous layer. The pH of the aqueous layer should be acidic (pH 2-3).[5]

-

Separate Layers: Separate the aqueous layer containing the product salt. Discard the organic layer, which contains the neutral impurities.

-

Organic Wash: Wash the aqueous layer one more time with fresh organic solvent (ethyl acetate or DCM) to remove any residual non-basic impurities. Discard the organic layer.

-

Basification & Liberation: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 5M NaOH solution or solid Na2CO3) with stirring until the solution is strongly basic (pH > 9). The aminopyridine free base will precipitate out or form an immiscible layer.[5]

-

Extraction of Pure Product: Extract the liberated amine from the aqueous solution multiple times with a fresh organic solvent (e.g., DCM or ethyl acetate).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization with Decolorization

This protocol is adapted from a robust procedure for purifying 3-aminopyridine and is particularly useful if your product is discolored.[11]

-

Solvent Selection: In a small test tube, find a suitable solvent or solvent pair. Good candidates for aminopyridines include toluene, benzene/ligroin mixtures, or ethanol/water.[11] The ideal solvent should dissolve the compound when hot but not when cold.

-

Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen boiling solvent.

-

Decolorization: To the hot solution, add a small amount of activated carbon (Norit, ~1-2% by weight) and a reducing agent like sodium hydrosulfite (~1% by weight) to remove colored impurities.[11]

-

Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration through a fluted filter paper to remove the carbon and other insoluble materials. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.[11]

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum desiccator or vacuum oven.[11]

References

- Benchchem. (n.d.). Technical Support Center: Purification of 2,6-Disubstituted Pyridine Products.

- Benchchem. (n.d.). Overcoming challenges in the crystallization of 2-(2-Aminopyridin-3-yl)acetonitrile.

- Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.

- CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (n.d.). Google Patents.

- CN111170937A - Preparation method of 3-aminopyridine. (n.d.). Google Patents.

- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.

- Benchchem. (n.d.). Technical Support Center: Characterization of Substituted Pyridines.

- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.

- Allen, C. F. H., & Wolf, C. N. (n.d.). 3-aminopyridine. Organic Syntheses Procedure.

- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Pyridines.

- Biotage. (2023). Is there an easy way to purify organic amines?.

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (2020). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. biotage.com [biotage.com]

- 8. biotage.com [biotage.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Stability & Handling of 5-Methoxy-4-methylpyridin-2-amine

Status: Operational Operator: Senior Application Scientist Subject: CAS 6635-91-2 (Vonoprazan Intermediate) Issue: Prevention of Oxidation, Discoloration, and Degradation

Introduction: The "Electron-Rich" Challenge

Welcome. If you are accessing this guide, you are likely observing a common but frustrating phenomenon: your off-white crystalline solid, 5-Methoxy-4-methylpyridin-2-amine , is turning brown or black.

The Science of the Problem: This molecule is an electron-rich heterocycle . The convergence of three electron-donating groups—the ring nitrogen, the exocyclic amine (C2), and the methoxy group (C5)—creates a system with high Highest Occupied Molecular Orbital (HOMO) energy. This makes the compound exceptionally prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

The "browning" you see is not simple decomposition; it is the formation of extended conjugated systems, likely azo-dimers or complex N-oxide polymerization products [1, 2]. This guide provides the protocols to arrest this process.

Module 1: Storage Protocols (Prevention)

Q: I just received a fresh batch. How do I stop it from degrading immediately?

A: You must treat this compound as a "living" chemical entity. Standard shelf storage is insufficient.

The "Zero-Oxidation" Storage Protocol

-

Atmosphere: Store strictly under Argon . Argon is heavier than air and forms a protective "blanket" over the crystals, whereas Nitrogen can mix more easily with air if the seal is imperfect.

-

Temperature: Maintain at -20°C . Oxidation kinetics are Arrhenius-dependent; lowering temperature significantly retards the rate of N-oxide formation.

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.

Visual Logic: Storage Decision Tree

Figure 1: Decision matrix for determining storage conditions based on chemical form and usage timeline.

Module 2: Handling in Solution (Reaction Optimization)

Q: My reaction mixture turned black after 30 minutes. What happened?

A: You likely dissolved the amine in a non-degassed solvent. Dissolved oxygen is a potent oxidant for this substrate.

The "Degas-First" Rule

Before adding 5-Methoxy-4-methylpyridin-2-amine to any solvent (THF, DCM, Toluene), you must remove dissolved oxygen.

Protocol: The Freeze-Pump-Thaw Method (Gold Standard)

-

Place the solvent in a Schlenk flask.

-

Freeze the solvent using liquid nitrogen.

-

Pump (apply vacuum) for 10–15 minutes to remove headspace gas.

-

Thaw the solvent in a warm water bath (keep under static vacuum or Argon).

-

Repeat 3 times.

Alternative: Sparging (For HPLC/Routine use)

-

Bubble high-purity Argon through the solvent for at least 15 minutes using a fritted glass dispersion tube.

Critical Warning: Avoid chlorinated solvents (like Chloroform) that have been sitting in light. They can form phosgene or HCl traces, which can induce unexpected salt formation or hydrolysis of the methoxy group [3].

Module 3: Recovery & Purification (Troubleshooting)

Q: My sample is already brown. Is it ruined?

A: Not necessarily. The colored impurities often have high extinction coefficients, meaning a small impurity (1-2%) looks like total degradation. You can recover the pure amine.

Method A: Acid-Base Extraction (The "Chemical Wash")

This method exploits the basicity of the pyridine nitrogen (approx pKa ~7.0).

-

Dissolve: Dissolve the impure brown solid in Ethyl Acetate (EtOAc) .

-

Extract: Wash the organic layer with 1M HCl (aq).

-

Wash: Wash the aqueous layer (now containing your product) with fresh EtOAc to remove non-basic impurities.

-

Recover: Basify the aqueous layer to pH 10 using NaOH or Na₂CO₃ (keep cool, ice bath).

-

Extract: Extract the now-cloudy aqueous layer with DCM or EtOAc .

-

Dry: Dry over Na₂SO₄ and concentrate in vacuo.

Method B: Recrystallization

-

Solvent System: Toluene/Heptane or EtOAc/Hexane.

-

Procedure: Dissolve in minimum hot Toluene. Add Heptane dropwise until turbidity appears. Cool slowly to 4°C.

Visual Logic: Purification Workflow

Figure 2: Acid-Base extraction workflow to separate the amine from non-basic oxidative impurities.

Module 4: The Ultimate Stabilization (Salt Formation)

Q: I need to store this for 6 months. What is the absolute best way?

A: Do not store the free base. Convert it to a salt.

In the synthesis of Vonoprazan , the intermediate is often handled as a salt to prevent the exact degradation you are facing [4]. Protonating the pyridine nitrogen removes the electron density that makes the ring susceptible to oxidation.

Recommended Salts:

-

Hydrochloride (HCl): Stable, high melting point.

-

Fumarate: Used in the final drug form; excellent crystallinity.

Protocol (HCl Salt Formation):

-

Dissolve 1.0 eq of amine in dry Ethanol or EtOAc.

-

Add 1.05 eq of HCl (in Dioxane or Ether) dropwise at 0°C.

-

Precipitate forms immediately.

-

Filter and wash with cold Ether.

-

Result: A stable, white solid that can be stored at room temperature (desiccated) for years without browning.

Summary Data Table

| Parameter | Free Base (Current) | Salt Form (Recommended) |

| Oxidation Risk | High (Turns brown in air) | Low (Stable indefinitely) |

| Storage Temp | -20°C (Freezer) | RT or 4°C |

| Atmosphere | Argon Required | Standard Desiccator |

| Light Sensitivity | High (Protect from light) | Moderate |

| Primary Use | Immediate Reaction | Long-term Storage |

References

-

Jubilant Ingrevia. (2022). Safety Data Sheet: 2-Aminopyridine.[2] Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 5-Amino-2-methoxy-4-methylpyridine Data Sheet. Retrieved from

-

Apollo Scientific. (2023). Material Safety Data Sheet: 2-Aminopyridines.[2] Retrieved from

-

Takeda Pharmaceutical Co Ltd. (2014). Patent CN103193704A: Synthetic method of Vonoprazan intermediate. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Removing regioisomer impurities in 5-Methoxy-4-methylpyridin-2-amine production

Technical Support Center: 5-Methoxy-4-methylpyridin-2-amine Purification

Executive Summary

The synthesis of 5-Methoxy-4-methylpyridin-2-amine (CAS: 107512-34-5) often proceeds via the nitration of 3-methoxy-4-methylpyridine

These isomers possess nearly identical boiling points and polarities, rendering standard silica chromatography inefficient for bulk purification.[1][2] This guide details thermodynamic and kinetic separation strategies based on pKa differentials and selective salt crystallization .[1][2]

Part 1: Diagnostic & Identification

Q: How do I confirm the presence of regioisomers versus other byproducts?

A: Standard HPLC often shows regioisomers as "shoulder" peaks due to structural similarity.[1][2] Definitive identification requires NMR.[1][2]

| Diagnostic Method | What to Look For |

| 1H NMR (DMSO-d6) | Target: Singlets for aromatic protons at C3 and C6 are distinct.[1][2] Impurity: Look for coupling (doublets) if the substitution pattern shifts to adjacent carbons, or shifted singlets indicating a 3-methoxy/4-methyl swap.[1][2] |

| HPLC (Reverse Phase) | Target: Main peak. Impurity: A "shoulder" or split peak eluting ±0.5 min from the main peak.[2] Isomers often have slightly different dipole moments.[1][2] |

| TLC (Silica) | Target: Rf ~0.3 (50% EtOAc/Hex). Impurity: Often co-elutes.[1][2] Fix: Use 1% TEA (Triethylamine) in the mobile phase to sharpen bands; isomers may separate slightly due to basicity differences.[2] |

Part 2: Troubleshooting Protocols

Issue 1: "My HPLC purity is stuck at 92% despite two recrystallizations."

Root Cause: You are likely using a solvent system (e.g., Ethanol/Water) that relies solely on solubility.[2] Regioisomers often form solid solutions or co-crystals with the product, meaning they crystallize together.[2]

Solution: The "pKa Swing" Extraction Regioisomers of aminopyridines often have distinct pKa values (typically differing by 0.3–0.8 units) due to the proximity of the electron-donating methoxy group to the pyridine nitrogen.[2] We can exploit this for a "buffered wash."[1][2]

Protocol A: pH-Controlled Fractionation

-

Dissolution: Dissolve crude amine (10 g) in DCM (100 mL) .